(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester
Description
This compound is a cyclopentane derivative with a complex stereochemical and functional group arrangement. Key structural features include:
- Cyclopentyl core: Substituted at positions 1R, 2S, 3R, and 5S with:
- A 5-acetoxy group (ester moiety).
- A 2-hydroxymethyl group (primary alcohol).
- A 3-tetrahydro-pyran-2-yloxy (THP-oxy) protecting group.
- Hept-5-enoic acid methyl ester chain: The Z-configuration at the double bond (C5–C6) and a methyl ester at the terminal carboxylic acid.
Properties
Molecular Formula |
C21H34O7 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2S,3R,5S)-5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C21H34O7/c1-15(23)27-18-13-19(28-21-11-7-8-12-26-21)17(14-22)16(18)9-5-3-4-6-10-20(24)25-2/h3,5,16-19,21-22H,4,6-14H2,1-2H3/b5-3-/t16-,17-,18+,19-,21?/m1/s1 |
InChI Key |
MKZRZXXYNBNJQQ-UDSQWYCDSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]([C@@H]([C@H]1C/C=C\CCCC(=O)OC)CO)OC2CCCCO2 |
Canonical SMILES |
CC(=O)OC1CC(C(C1CC=CCCCC(=O)OC)CO)OC2CCCCO2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester typically involves the following key steps:
- Construction of the cyclopentyl ring with the desired stereochemistry.
- Introduction of the acetoxy and hydroxymethyl functional groups at specific ring positions.
- Installation of the tetrahydro-pyran-2-yloxy substituent via etherification or protective group chemistry.
- Formation of the hept-5-enoic acid methyl ester side chain with the (Z)-alkene configuration.
- Final coupling and purification steps to achieve the target compound with high stereochemical purity.
These steps are often carried out using advanced organic synthesis techniques including selective protection/deprotection, stereoselective reactions, and chromatographic purification.
Specific Synthetic Routes from Patent Literature
According to US Patent US6307092B1, related cyclopentane derivatives with hydroxyl and acetoxy substituents are synthesized via:
- Starting from cyclopentane precursors bearing hydroxyl groups.
- Selective acetylation to introduce the acetoxy group at the 5-position.
- Use of tetrahydropyranyl (THP) protective groups to mask hydroxyl functionalities, introduced through reaction with dihydropyran under acidic catalysis.
- Formation of the heptenoic acid methyl ester side chain via coupling reactions, often involving Wittig or Horner-Wadsworth-Emmons olefination to establish the (Z)-alkene geometry.
- Purification by flash column chromatography (FCC) using silica gel with ethyl acetate/hexane mixtures to isolate the desired product, sometimes contaminated with benzoic acid impurities that require additional purification steps.
Laboratory-Scale Synthesis Details
From research chemical suppliers and academic investigations:
- The tetrahydro-pyran-2-yloxy group is introduced by reacting the corresponding hydroxyl intermediate with 3,4-dihydro-2H-pyran in the presence of an acid catalyst such as p-toluenesulfonic acid.
- The acetylation of the secondary alcohol at the 5-position is achieved using acetic anhydride and pyridine or other base catalysts.
- The hept-5-enoic acid methyl ester moiety is typically prepared by esterification of the corresponding acid or via olefination of aldehyde intermediates, ensuring the (Z)-configuration through careful choice of reagents and reaction conditions.
- Stereochemical control is maintained throughout by using chiral starting materials or chiral catalysts, with stereochemistry confirmed by NMR and chiral HPLC analyses.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Tetrahydropyranyl ether formation | 3,4-Dihydro-2H-pyran, p-Toluenesulfonic acid, solvent (e.g., dichloromethane), 0–25°C | Protects hydroxyl groups, reversible under acidic conditions |
| Acetylation | Acetic anhydride, pyridine or triethylamine, 0–25°C | Selective acetylation of secondary alcohol |
| Olefination (Z-alkene formation) | Wittig or Horner-Wadsworth-Emmons reagents, base (e.g., sodium hydride), aprotic solvent (THF) | Control of (Z)-selectivity critical |
| Purification | Flash column chromatography (silica gel, 10% EtOAc/hexane) | May require multiple runs to remove impurities |
Analytical Characterization and Purity
- Purity and stereochemical integrity are confirmed by NMR spectroscopy, including ^1H and ^13C NMR, which show characteristic chemical shifts for acetoxy, hydroxymethyl, and tetrahydropyran protons.
- Chiral HPLC is employed to verify enantiomeric excess.
- Mass spectrometry confirms molecular weight and fragmentation patterns consistent with the expected structure.
- Infrared spectroscopy identifies functional groups such as ester carbonyl and acetoxy moieties.
Research Data and Results
- Studies indicate that the compound maintains stability under standard storage conditions but requires protection from strong acids or bases that can cleave the tetrahydropyranyl ether.
- Yields for the overall synthesis vary depending on the scale and specific reaction conditions, typically ranging from 40% to 70% after purification.
- The compound exhibits significant binding affinity to prostaglandin receptors in vitro, validating its use as a research tool in medicinal chemistry.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound can be used to study the effects of specific functional groups on biological activity. Its interactions with enzymes and receptors can provide insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs or treatments for various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to prostaglandin intermediates and cyclopentane-based esters. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Impact :
- The THP-oxy group in the target compound improves stability during synthetic steps compared to unprotected hydroxyls in analogs like the dihydroxy derivative vs. .
- Phenyl-substituted analogs (e.g., ) exhibit higher logP values (predicted >4.5), enhancing membrane permeability but reducing aqueous solubility .
Stereochemical Sensitivity: The Z-configuration in the target compound’s heptenoic chain is critical for mimicking natural prostaglandin geometry, whereas E-configurations (e.g., ) alter binding to prostaglandin receptors .
Synthetic Utility :
- The methyl ester in the target compound and its analogs (e.g., ) facilitates solubility in organic solvents, aiding purification .
- Acetoxy vs. Hydroxy Groups : Acetoxy groups (target compound) act as transient protecting groups, while free hydroxy groups () require in-situ protection, complicating synthesis .
Biological Relevance: Compounds with cyclopentane cores (target, ) are prioritized in drug discovery due to their structural mimicry of prostaglandins . The THP-protected derivative (target) shows reduced cytotoxicity compared to free hydroxyl analogs, as noted in cell-based assays .
Table 2: Physicochemical Properties
Methodological Considerations for Comparison
- Similarity Metrics : Tanimoto coefficients (≥0.7) confirm structural similarity between the target compound and analogs, while Dice scores highlight functional group disparities .
- Activity Cliffs: Despite high structural similarity, minor stereochemical changes (e.g., R vs. S configurations) can drastically alter biological activity, as seen in prostaglandin receptor binding assays .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of the compound be experimentally determined?
- Methodology : Use X-ray crystallography to resolve absolute configurations of chiral centers (e.g., cyclopentyl and tetrahydropyranyl groups) . Complement with 2D NMR techniques (COSY, NOESY) to confirm spatial arrangements of substituents. For example, NOESY correlations between the acetoxy group (C5) and adjacent protons can validate the (1R,2S,3R,5S) configuration .
- Data Interpretation : Compare observed coupling constants (e.g., for double bonds) with theoretical values from DFT calculations to confirm Z/E configurations .
Q. What functional groups dictate the compound’s reactivity, and how can they be exploited in synthesis?
- Key Groups :
- Ester (COOCH₃) : Susceptible to hydrolysis under acidic/basic conditions. Use anhydrous conditions during synthesis to prevent degradation .
- Hydroxymethyl (CH₂OH) : Participate in protection/deprotection strategies (e.g., THP ether formation) to prevent side reactions .
- Acetoxy (OAc) : Acts as a leaving group in nucleophilic substitutions or eliminations .
Q. What precautions are critical for handling and storing this compound?
- Safety Protocols :
- Avoid exposure to moisture (ester hydrolysis) and heat (>25°C) to prevent decomposition .
- Use inert atmospheres (N₂/Ar) during reactions to protect unsaturated bonds from oxidation .
Advanced Research Questions
Q. What synthetic challenges arise in constructing the cyclopentyl core, and how can they be mitigated?
- Challenges :
- Steric hindrance from the tetrahydropyranyloxy group complicates cyclization .
- Stereochemical control at C2 and C3 during cyclopentane ring formation .
- Solutions :
- Use Lewis acids (e.g., BF₃·Et₂O) to promote regioselective cyclization .
- Employ chiral auxiliaries or asymmetric catalysis to enforce desired configurations .
Q. Which analytical techniques are most effective for assessing purity and structural fidelity?
- Techniques :
- HPLC-MS : Monitor purity (>98%) using reverse-phase C18 columns and ESI-MS for mass validation .
- IR Spectroscopy : Confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, OH stretch at ~3400 cm⁻¹) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Experimental Design :
- Synthesize analogs with modified substituents (e.g., replace THP with benzyl ether) and test antiproliferative activity against cancer cell lines (IC₅₀ assays) .
- Use molecular docking to predict interactions with prostaglandin receptors, given structural similarity to prostanoids .
Q. How should contradictory stereochemical data from NMR and X-ray studies be resolved?
- Resolution Strategy :
- Reconcile NMR-derived coupling constants with X-ray torsion angles. For example, if NOESY conflicts with crystallography, re-examine solvent effects or dynamic processes (e.g., ring puckering) .
- Validate via circular dichroism (CD) to correlate absolute configuration with optical activity .
Q. What factorial experimental designs optimize reaction conditions for scale-up?
- Design : Apply a Taguchi matrix to test variables:
| Factor | Levels |
|---|---|
| Temperature | 0°C, 25°C, 40°C |
| Catalyst (BF₃·Et₂O) | 0.1 eq, 0.5 eq, 1.0 eq |
| Solvent | DCM, THF, Toluene |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
